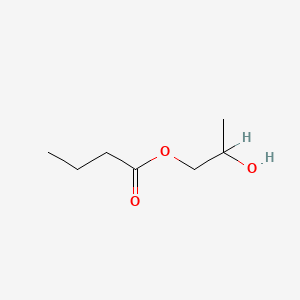
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves multiple steps. The process begins with the reaction of 4-nitro-1,2-dicarbonitrile with phenol and potash to form a phenoxy derivative. This is followed by hydrolysis with potassium hydroxide in methanol to produce 4-phenoxyphthalic acid. The solid-phase mixture with glycine is then reacted in a melt at temperatures between 210°C and 220°C to yield the corresponding phthalimide . Industrial production methods typically follow similar synthetic routes but may involve optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in stabilizing HIF, which is crucial for cellular responses to hypoxia.
Medicine: It is used in the treatment of anemia in CKD patients by promoting erythropoiesis.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves the inhibition of HIF prolyl hydroxylase. This inhibition stabilizes HIF, preventing its degradation and allowing it to activate the transcription of genes involved in erythropoiesis and iron metabolism. This coordinated response increases the blood’s oxygen-carrying capacity .
Comparaison Avec Des Composés Similaires
2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific inhibition of HIF prolyl hydroxylase. Similar compounds include:
Daprodustat: Another HIF prolyl hydroxylase inhibitor used for treating anemia.
Vadadustat: A compound with a similar mechanism of action, also used in anemia treatment.
Molidustat: Another HIF prolyl hydroxylase inhibitor with applications in anemia therapy .
These compounds share a common mechanism of action but may differ in their pharmacokinetic properties and clinical applications.
Propriétés
Numéro CAS |
916171-77-2 |
|---|---|
Formule moléculaire |
C19H16N2O5 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) |
Clé InChI |
VZWBCVNPMRVNEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8776706.png)

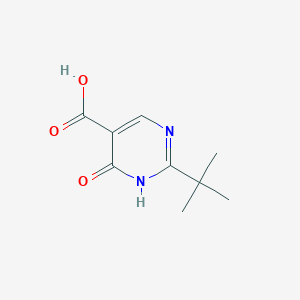
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B8776721.png)
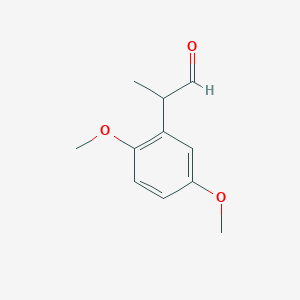




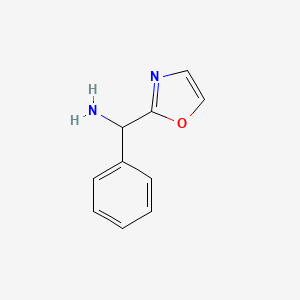
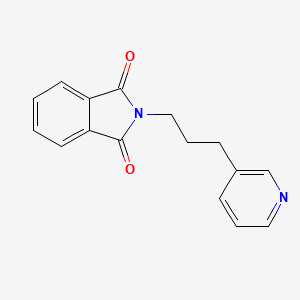
![1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-](/img/structure/B8776776.png)
